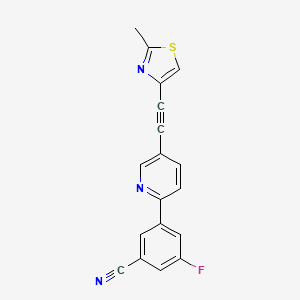

3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile

Descripción general

Descripción

STX-107 es un fármaco de molécula pequeña que actúa como un modulador alostérico negativo del subtipo 5 del receptor metabotrópico de glutamato (mGluR5). Se está investigando por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos neurológicos como el síndrome de X frágil y el autismo .

Mecanismo De Acción

STX-107 ejerce sus efectos uniéndose al subtipo 5 del receptor metabotrópico de glutamato (mGluR5) y actuando como un modulador alostérico negativo. Esto significa que se une a un sitio en el receptor que es distinto del sitio activo, provocando un cambio conformacional que reduce la actividad del receptor. Esta modulación de la actividad de mGluR5 puede influir en varias vías de señalización involucradas en trastornos neurológicos .

Análisis Bioquímico

Biochemical Properties

3-Fluoro-5-(5-((2-methylthiazol-4-yl)ethynyl)pyridin-2-yl)benzonitrile plays a crucial role in biochemical reactions, particularly in the context of its interactions with metabotropic glutamate subtype-5 receptors. These receptors are involved in various neurological processes, and the compound has been shown to have high affinity and potency in binding to these receptors . The interaction between this compound and metabotropic glutamate subtype-5 receptors is characterized by its ability to inhibit or activate these receptors, thereby influencing downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of metabotropic glutamate subtype-5 receptors, leading to changes in intracellular calcium levels and activation of phosphoinositol hydrolysis . These changes can impact various cellular functions, including neurotransmission, synaptic plasticity, and cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with metabotropic glutamate subtype-5 receptors. The compound’s high affinity for these receptors allows it to effectively modulate their activity. This modulation can result in either inhibition or activation of the receptors, depending on the context of the interaction . Additionally, the compound can influence gene expression by altering the transcriptional activity of genes involved in receptor signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability in both in vitro and in vivo studies, with minimal degradation observed over time . Long-term exposure to the compound has been associated with sustained modulation of metabotropic glutamate subtype-5 receptor activity, leading to prolonged changes in cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate receptor activity without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and alterations in normal cellular functions have been observed. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its activity and efficacy. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect the compound’s metabolic flux and the levels of metabolites produced during its breakdown.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions are crucial for the compound’s localization and its ability to exert its effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for the compound’s ability to interact with its target receptors and modulate their activity effectively.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

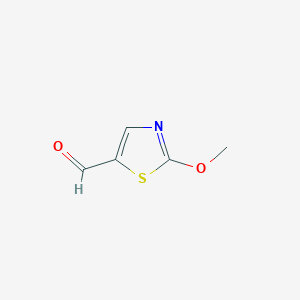

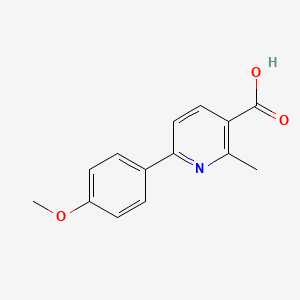

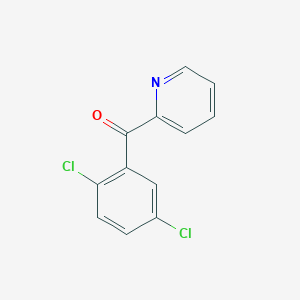

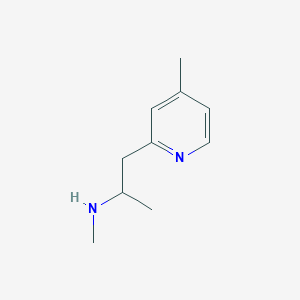

La síntesis de STX-107 implica un proceso de varios pasos que incluye la formación de anillos de tiazol y piridina. Uno de los pasos clave en la síntesis es la síntesis de tiazol de Hantzsch, seguida de la descetalización y una reacción multicomponente de Biginelli. Estos pasos se llevan a cabo en un microreactor de flujo continuo, lo que permite un control preciso de las condiciones de reacción y una producción eficiente del compuesto .

Métodos de Producción Industrial

La producción industrial de STX-107 probablemente implicaría escalar el proceso de síntesis de flujo continuo. Este método ofrece ventajas como la transferencia de calor óptima, la mezcla mejorada de reactivos y los tiempos de reacción precisos, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones

STX-107 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en STX-107.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan normalmente.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo del producto deseado.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos sustituidos.

Aplicaciones Científicas De Investigación

STX-107 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo en estudios de modulación alostérica negativa y unión al receptor.

Biología: Investigado por sus efectos en las vías de señalización celular e interacciones del receptor.

Industria: Posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos y esfuerzos de descubrimiento de fármacos.

Comparación Con Compuestos Similares

Compuestos Similares

MTEP: Otro modulador alostérico negativo de mGluR5, similar en estructura y función a STX-107.

Basimglurant: Un compuesto con un tiempo de residencia del receptor más largo en comparación con STX-107, utilizado en aplicaciones terapéuticas similares.

Mavoglurant: Otro antagonista de mGluR5 con tiempo de residencia del receptor medio.

Unicidad de STX-107

STX-107 es único debido a su afinidad de unión específica y modulación de mGluR5. Ha mostrado promesa en estudios preclínicos por sus potenciales efectos terapéuticos en el tratamiento de trastornos neurológicos, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo .

Propiedades

IUPAC Name |

3-fluoro-5-[5-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10FN3S/c1-12-22-17(11-23-12)4-2-13-3-5-18(21-10-13)15-6-14(9-20)7-16(19)8-15/h3,5-8,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOSUEIMOYEGKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C#CC2=CN=C(C=C2)C3=CC(=CC(=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586565 | |

| Record name | 3-Fluoro-5-{5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935685-90-8 | |

| Record name | STX-107 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935685908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STX-107 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Fluoro-5-{5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridin-2-yl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STX-107 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O55CA1TU5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B1357205.png)

![3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357214.png)

![3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357215.png)